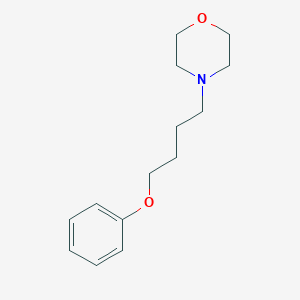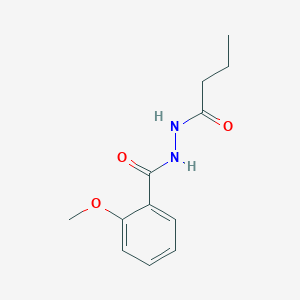![molecular formula C17H15FN2O3S B4773143 N-(4-fluoro-2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4773143.png)
N-(4-fluoro-2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide, commonly known as THIP, is a synthetic GABA agonist that has been extensively studied for its potential therapeutic applications. THIP is a member of the isoxazole family of compounds and has been shown to possess a range of pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.
Mecanismo De Acción
THIP acts as a positive allosteric modulator of GABA-A receptors containing the δ subunit, enhancing the activity of GABA at these receptors. This results in an increase in the inhibitory tone of the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant effects. THIP has also been shown to exhibit neuroprotective properties, which may be attributed to its ability to enhance the activity of GABA-A receptors containing the δ subunit.
Biochemical and physiological effects:
THIP has been shown to possess a range of biochemical and physiological effects, including its anxiolytic, sedative, and anticonvulsant properties. THIP has also been shown to enhance the activity of GABA-A receptors containing the δ subunit, resulting in an increase in the inhibitory tone of the central nervous system. THIP has also been shown to exhibit neuroprotective properties, which may be attributed to its ability to enhance the activity of GABA-A receptors containing the δ subunit.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using THIP in lab experiments include its high degree of selectivity for GABA-A receptors containing the δ subunit, which allows for the investigation of the specific role of these receptors in various physiological and pathological conditions. THIP is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. The limitations of using THIP in lab experiments include its potential for off-target effects, which may complicate the interpretation of the results. Additionally, THIP has been shown to exhibit a narrow therapeutic window, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of THIP, including its potential use as a therapeutic agent for anxiety disorders, insomnia, and epilepsy. Further investigation into the neuroprotective properties of THIP may also lead to its development as a potential treatment for neurodegenerative diseases. The development of novel compounds that exhibit greater selectivity for GABA-A receptors containing the δ subunit may also lead to the development of more effective and safer therapeutic agents. Finally, the investigation of the role of GABA-A receptors containing the δ subunit in various physiological and pathological conditions may provide valuable insights into the underlying mechanisms of these conditions.
Aplicaciones Científicas De Investigación
THIP has been extensively studied for its potential therapeutic applications, including its use as an anxiolytic, sedative, and anticonvulsant agent. THIP has been shown to exhibit a high degree of selectivity for GABA-A receptors containing the δ subunit, which are primarily located in the extrasynaptic regions of neurons. This selectivity has led to the development of THIP as a potential treatment for anxiety disorders, insomnia, and epilepsy.
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-11-7-12(18)4-5-14(11)19-17(21)10-22-9-13-8-15(23-20-13)16-3-2-6-24-16/h2-8H,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXGWFLFMJYILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)COCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluoro-2-methylphenyl)-2-{[5-(thiophen-2-YL)-1,2-oxazol-3-YL]methoxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4773060.png)
![2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4773072.png)
![N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4773080.png)

![5-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzamide](/img/structure/B4773087.png)
![methyl 4-[5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4773114.png)

![2-(4-bromophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4773126.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4773128.png)

![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)


![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4773158.png)